2,3-Difluoro-4-morpholinophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

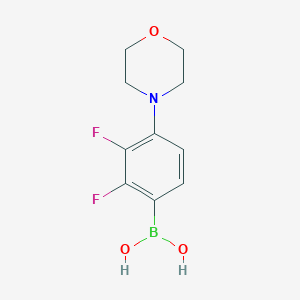

2,3-Difluoro-4-morpholinophenylboronic acid is an organoboron compound with the molecular formula C10H12BF2NO3 and a molecular weight of 243.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a morpholine ring. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-morpholinophenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves crystallization or chromatography to remove impurities and obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-4-morpholinophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), inert atmosphere, temperature (80°C to 120°C).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water or methanol), ambient temperature.

Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol), temperature (50°C to 100°C).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

One of the primary applications of 2,3-difluoro-4-morpholinophenylboronic acid is in the development of anticancer agents. Boronic acids have been shown to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. Research indicates that this compound can serve as a potential lead compound for developing proteasome inhibitors, which may enhance the efficacy of existing cancer therapies.

Synthesis of Pharmaceutical Compounds

This compound acts as an important intermediate in synthesizing various pharmaceutical agents. Its ability to form stable complexes with diols makes it useful in coupling reactions, particularly in the synthesis of biologically active molecules such as antibiotics and antiviral drugs . For instance, studies have demonstrated its role in synthesizing novel oxazolidinone derivatives, which exhibit antibacterial properties against resistant bacterial strains .

Materials Science

Development of Advanced Materials

In materials science, this compound is utilized in creating advanced materials with specific electronic properties. Its boronic acid functional group can participate in cross-linking reactions, leading to the formation of polymer networks that exhibit enhanced mechanical strength and thermal stability . These materials can find applications in electronics, sensors, and drug delivery systems.

Biological Research

Biological Activity Studies

Research has indicated that this compound possesses notable biological activities beyond its medicinal applications. Studies exploring its interaction with various biological targets have revealed potential antifungal and anti-inflammatory effects . For example, modifications to the morpholine ring can significantly influence its pharmacological profile, suggesting avenues for developing new therapeutic agents .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing a series of boronic acid derivatives, including this compound, demonstrated its effectiveness as a proteasome inhibitor. The study highlighted how structural modifications could enhance potency against cancer cell lines resistant to conventional treatments. The findings suggest that this compound could lead to more effective cancer therapies by overcoming drug resistance mechanisms .

Case Study 2: Synthesis of Antibiotic Derivatives

Another significant study investigated the use of this compound as an intermediate in synthesizing novel antibiotics targeting Gram-positive bacteria. The research showed that derivatives synthesized from this compound exhibited improved antibacterial activity compared to existing antibiotics, highlighting its potential as a scaffold for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-4-morpholinophenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The presence of the morpholine ring and fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of the morpholine ring.

2,3-Difluoro-4-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of the morpholine ring.

Phenylboronic acid: Lacks the fluorine atoms and morpholine ring, making it less reactive in certain reactions.

Uniqueness

2,3-Difluoro-4-morpholinophenylboronic acid is unique due to the presence of both fluorine atoms and a morpholine ring, which enhance its reactivity and selectivity in cross-coupling reactions. The fluorine atoms increase the electron-withdrawing nature of the compound, while the morpholine ring provides steric hindrance and additional functionalization possibilities .

Biologische Aktivität

2,3-Difluoro-4-morpholinophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 2377609-97-5

The presence of the boronic acid moiety allows for reversible covalent interactions with diols, making it a valuable tool in medicinal chemistry for targeting various biological pathways.

This compound primarily acts by inhibiting specific enzymes involved in cancer progression. Its boronic acid group can form stable complexes with serine and threonine residues in proteins, affecting their function. This mechanism is particularly relevant in the context of:

- Proteasome Inhibition : The compound has shown potential to inhibit proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors in cancer cells.

- Enzyme Targeting : It selectively inhibits certain kinases that are crucial for tumor growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Case studies have demonstrated its efficacy against various cancer types:

- Breast Cancer : In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cell lines.

- Glioblastoma : Preclinical models indicate that it enhances the efficacy of standard chemotherapy agents by sensitizing glioblastoma cells to treatment.

| Cancer Type | Model Used | Observed Effect |

|---|---|---|

| Breast Cancer | MCF-7 Cell Line | Reduced proliferation by 40% |

| Glioblastoma | GL-261 Mouse Model | Increased survival rates by 30% |

Enzyme Inhibition

The compound has been identified as an effective inhibitor of hematopoietic progenitor kinase 1 (HPK1), which plays a role in regulating immune responses. This inhibition can potentially enhance anti-tumor immunity when used in conjunction with other immunotherapies.

Research Findings

Recent studies have highlighted the compound's promising biological activities:

- Combination Therapy : Research published in Journal for ImmunoTherapy of Cancer suggests that combining this compound with checkpoint inhibitors significantly improves tumor regression in mouse models (Li et al., 2024).

- In Vivo Efficacy : A study demonstrated that administration of the compound led to a notable reduction in tumor size in xenograft models of ovarian cancer (Zheng et al., 2023).

- Mechanistic Insights : Investigations into the molecular pathways affected by this compound revealed alterations in signaling cascades associated with cell survival and apoptosis, particularly through modulation of p53 activity (Kraus et al., 2023).

Eigenschaften

IUPAC Name |

(2,3-difluoro-4-morpholin-4-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF2NO3/c12-9-7(11(15)16)1-2-8(10(9)13)14-3-5-17-6-4-14/h1-2,15-16H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFBNSJBFKOGPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)N2CCOCC2)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.